(1S,4S)-5,5-Difluoro-2-azabicyclo[2.2.1]heptane;hydrochloride
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Overview
Description
(1S,4S)-5,5-difluoro-2-azabicyclo[221]heptane hydrochloride is a bicyclic compound featuring a nitrogen atom and two fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4S)-5,5-difluoro-2-azabicyclo[2.2.1]heptane hydrochloride typically involves the difluoromethylation of a suitable bicyclic precursor. One common method includes the use of difluoromethylation reagents under catalytic conditions. For instance, the difluoromethylation can be achieved using a metal-based catalyst to transfer the difluoromethyl group to the bicyclic precursor .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(1S,4S)-5,5-difluoro-2-azabicyclo[2.2.1]heptane hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quaternary ammonium cations under specific conditions.
Reduction: Reduction reactions can modify the bicyclic structure, potentially leading to the formation of different nitrogen-containing compounds.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Water radical cations can facilitate the oxidation of the compound under ambient conditions.
Reduction: Common reducing agents such as lithium aluminum hydride can be used for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Quaternary ammonium cations.
Reduction: Various nitrogen-containing derivatives.
Substitution: Compounds with different functional groups replacing the fluorine atoms.
Scientific Research Applications
(1S,4S)-5,5-difluoro-2-azabicyclo[2.2.1]heptane hydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of (1S,4S)-5,5-difluoro-2-azabicyclo[2.2.1]heptane hydrochloride involves its interaction with specific molecular targets. The compound can modulate biological pathways by binding to receptors or enzymes, thereby influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-trifluoromethyl-5,6-dihydro-[1,2,4]triazolo pyrazine hydrochloride .
- Difluoroalkylated 2-azaspiro[4.5]decane derivatives .
Uniqueness
(1S,4S)-5,5-difluoro-2-azabicyclo[2.2.1]heptane hydrochloride is unique due to its bicyclic structure and the presence of two fluorine atoms, which impart distinct chemical and physical properties. These features make it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C6H10ClF2N |
---|---|
Molecular Weight |
169.60 g/mol |
IUPAC Name |
(1S,4S)-5,5-difluoro-2-azabicyclo[2.2.1]heptane;hydrochloride |
InChI |
InChI=1S/C6H9F2N.ClH/c7-6(8)2-5-1-4(6)3-9-5;/h4-5,9H,1-3H2;1H/t4-,5-;/m0./s1 |
InChI Key |
QMDZLCXWXXBOKU-FHAQVOQBSA-N |
Isomeric SMILES |
C1[C@H]2CC([C@@H]1CN2)(F)F.Cl |
Canonical SMILES |
C1C2CC(C1CN2)(F)F.Cl |
Origin of Product |
United States |
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